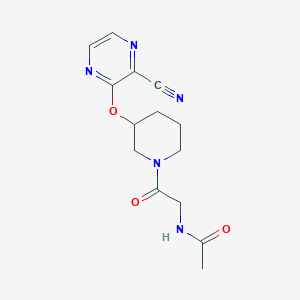

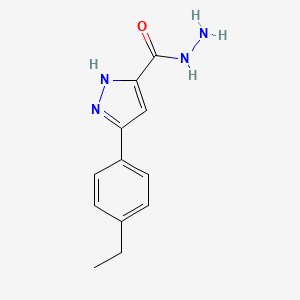

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide" has not been directly studied in the provided papers. However, several related pyrazole derivatives have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound . Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves annulation methods or cyclocondensation reactions. For instance, a direct synthesis route for substituted pyrazole through a 3+2 annulation method has been described, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Similarly, other pyrazole derivatives have been synthesized using hydrazinolysis of corresponding esters with hydrazine hydrate . These methods could potentially be adapted for the synthesis of "3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction studies. The crystal structures of these compounds can exhibit various intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their stability . The molecular structure of "3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide" would likely be influenced by similar interactions, which could be elucidated through X-ray analysis.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, they can be used as labeling reagents in the detection of carbohydrates, as demonstrated by the use of 1-(2-naphthyl)-3-methyl-5-pyrazolone in capillary zone electrophoresis . The reactivity of "3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide" in such applications would depend on its functional groups and electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the small energy gap between the frontier molecular orbitals can be responsible for nonlinear optical activity . Additionally, the presence of substituents such as methoxy or fluorophenyl groups can affect properties like solubility and reactivity . Theoretical approaches such as DFT calculations can provide insights into the electronic structure and properties of these molecules . The properties of "3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide" would similarly be influenced by its substituents and molecular geometry.

Aplicaciones Científicas De Investigación

Antiviral and Cytotoxic Activities : Dawood et al. (2011) synthesized derivatives of pyrazole and isoxazole carbohydrazides, including compounds structurally similar to 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide. They found that these compounds exhibited significant antiviral activity against Herpes simplex virus type-1 (HSV-1) and cytotoxic activities against various cell lines. This suggests potential applications in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Corrosion Protection : A study by Paul, Yadav, and Obot (2020) on carbohydrazide-pyrazole compounds, which are structurally related to 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide, demonstrated their effectiveness in corrosion protection of mild steel in acidic environments. This highlights their potential utility in industrial applications, especially in corrosion prevention (Paul, Yadav, & Obot, 2020).

Antibacterial Activity and DNA Gyrase Inhibition : Sun et al. (2013) reported on the synthesis of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which are closely related to the compound . They discovered strong inhibition of DNA gyrase in bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting the potential use of these compounds as antibacterial agents (Sun, Lv, Yin, Yuan, Ma, & Zhu, 2013).

Vibrational Spectroscopy and Molecular Docking Studies : Pillai et al. (2017) conducted an extensive study on a pyrazole carbohydrazide compound, examining its molecular structure and reactivity properties. This research provides insight into the physical and chemical properties of pyrazole carbohydrazides, which can be critical for their application in various fields (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).

Cytotoxic Activity Against Cancer Cell Lines : Zhang, Wang, Zhao, Xu, & Huo (2011) synthesized derivatives of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide and evaluated their cytotoxic activity against human cancer cell lines. This research suggests potential applications in cancer therapy (Zhang, Wang, Zhao, Xu, & Huo, 2011).

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-8-3-5-9(6-4-8)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNCZRQYPWNBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)

![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)

![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)

![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)

![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)

![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)